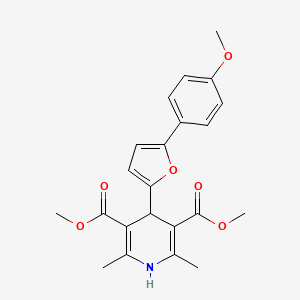

Dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 4-(5-(4-metoxifenil)furan-2-il)-2,6-dimetil-1,4-dihidropiridina-3,5-dicarboxilato de dimetilo es un complejo compuesto orgánico que pertenece a la clase de las dihidropiridinas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de furano sustituido con un grupo metoxifenilo y un anillo de dihidropiridina con grupos dimetil y dicarboxilato. Es de gran interés en varios campos de la investigación científica debido a sus potenciales propiedades biológicas y químicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 4-(5-(4-metoxifenil)furan-2-il)-2,6-dimetil-1,4-dihidropiridina-3,5-dicarboxilato de dimetilo típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la síntesis de dihidropiridina de Hantzsch, que implica la condensación de un aldehído (como el 4-metoxibenzaldehído), un β-cetoéster (como el acetoacetato de metilo) y amoníaco o una sal de amonio en presencia de un catalizador. La reacción generalmente se lleva a cabo en condiciones de reflujo en un solvente adecuado como el etanol.

Métodos de producción industrial

En un entorno industrial, la producción de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, la purificación del producto final se logra mediante técnicas como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-(5-(4-metoxifenil)furan-2-il)-2,6-dimetil-1,4-dihidropiridina-3,5-dicarboxilato de dimetilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El anillo de dihidropiridina se puede oxidar para formar el derivado de piridina correspondiente.

Reducción: El compuesto se puede reducir para modificar los grupos funcionales en los anillos de furano o dihidropiridina.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo aromático y el anillo de furano.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).

Sustitución: Se emplean reactivos como halógenos (Cl₂, Br₂) y nucleófilos (NH₃, OH⁻) en condiciones controladas.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de piridina, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos o de furano.

Aplicaciones Científicas De Investigación

El 4-(5-(4-metoxifenil)furan-2-il)-2,6-dimetil-1,4-dihidropiridina-3,5-dicarboxilato de dimetilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en enfermedades cardiovasculares.

Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en varios procesos químicos.

Mecanismo De Acción

El mecanismo de acción del 4-(5-(4-metoxifenil)furan-2-il)-2,6-dimetil-1,4-dihidropiridina-3,5-dicarboxilato de dimetilo implica su interacción con objetivos moleculares y vías específicas. En los sistemas biológicos, puede actuar modulando canales iónicos, enzimas o receptores, lo que lleva a varios efectos fisiológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Compuestos similares

Nifedipina: Una dihidropiridina conocida que se utiliza como bloqueador de los canales de calcio en el tratamiento de la hipertensión.

Amlodipina: Otra dihidropiridina con aplicaciones similares en la medicina cardiovascular.

Derivados del ácido furan-2-carboxílico: Compuestos con un anillo de furano y grupos carboxilato, utilizados en diversas aplicaciones químicas y farmacéuticas.

Unicidad

El 4-(5-(4-metoxifenil)furan-2-il)-2,6-dimetil-1,4-dihidropiridina-3,5-dicarboxilato de dimetilo es único debido a su patrón de sustitución específico y la combinación de grupos funcionales, que confieren propiedades químicas y biológicas distintas.

Actividad Biológica

Dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

Molecular Formula: C22H23NO6

Molecular Weight: 397.4 g/mol

CAS Number: 117210-76-1

The compound features a dihydropyridine core structure with substituents that enhance its biological activity. The presence of the furan and methoxyphenyl groups contributes to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves the Hantzsch dihydropyridine synthesis method. This process includes the condensation of an aldehyde (such as 4-methoxybenzaldehyde), a β-keto ester (like methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions in solvents such as ethanol .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, in vitro tests showed that derivatives of dihydropyridine compounds can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it was tested against Escherichia coli and Staphylococcus aureus, with effective minimum inhibitory concentrations (MICs) reported at 0.25 mg/mL for both strains .

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Escherichia coli | 0.25 | Inhibition of growth |

| Staphylococcus aureus | 0.25 | Inhibition of growth |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound exhibits anti-inflammatory properties. It has been shown to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is believed to involve multiple mechanisms:

- Modulation of Ion Channels: The dihydropyridine structure is known to interact with calcium channels, influencing cellular calcium levels and thereby affecting various physiological processes.

- Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Interactions: It may bind to various receptors implicated in pain and inflammation pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines: A study evaluated the cytotoxicity of the compound against several cancer cell lines and found that it significantly inhibited cell proliferation compared to control groups .

- Antimicrobial Testing: In another study focusing on antimicrobial properties, the compound was tested against a panel of bacteria, showing notable inhibition rates that suggest its potential as a therapeutic agent for bacterial infections .

Propiedades

Número CAS |

117210-76-1 |

|---|---|

Fórmula molecular |

C22H23NO6 |

Peso molecular |

397.4 g/mol |

Nombre IUPAC |

dimethyl 4-[5-(4-methoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C22H23NO6/c1-12-18(21(24)27-4)20(19(13(2)23-12)22(25)28-5)17-11-10-16(29-17)14-6-8-15(26-3)9-7-14/h6-11,20,23H,1-5H3 |

Clave InChI |

BXZSVYYLBVGIQR-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=C(C=C3)OC)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.